![molecular formula C13H16ClN B2682433 [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287301-57-7](/img/structure/B2682433.png)
[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as PCP-like compound, is a synthetic drug that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of arylcyclohexylamines, which are known to have dissociative and hallucinogenic effects. In 1.1]pentanyl]methanamine.
Mécanisme D'action
The exact mechanism of action of [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain, mood, and cognition. This compound is also known to have affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have both analgesic and anesthetic effects in animal studies. It has also been shown to have antidepressant and anxiolytic effects. Furthermore, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its high potency and selectivity for the NMDA and sigma-1 receptors. This allows for more precise targeting of these receptors and reduces the risk of off-target effects. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One direction is to further investigate its potential therapeutic applications, such as in the treatment of neuropathic pain, depression, and anxiety disorders. Another direction is to explore its neuroprotective effects in more detail, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a synthetic drug that has shown promise in various medical fields. Its high potency and selectivity for the NMDA and sigma-1 receptors make it a valuable tool for studying these receptors and their role in pain, mood, and cognition. However, further research is needed to fully understand its potential therapeutic applications and side effects.
Méthodes De Synthèse
The synthesis method of [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves the reaction of 2-chloro-4-methylphenylmagnesium bromide with 1,5-cyclooctadiene to form 1-(2-chloro-4-methylphenyl)-3-cyclooctene. The cyclooctene is then hydrogenated in the presence of palladium on carbon to form the desired compound. This synthesis method has been described in detail in a research paper published by Zhang et al. in 2018.
Applications De Recherche Scientifique
[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential therapeutic applications in various medical fields. One study published in the Journal of Medicinal Chemistry in 2017 reported that this compound showed promising results in treating neuropathic pain in rats. Another study published in the Journal of Pharmacology and Experimental Therapeutics in 2018 reported that this compound could be a potential treatment for depression and anxiety disorders. Furthermore, [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been studied for its potential use as an anesthetic and analgesic agent.
Propriétés
IUPAC Name |
[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN/c1-9-2-3-10(11(14)4-9)13-5-12(6-13,7-13)8-15/h2-4H,5-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFYVTILBVHREF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CC(C2)(C3)CN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

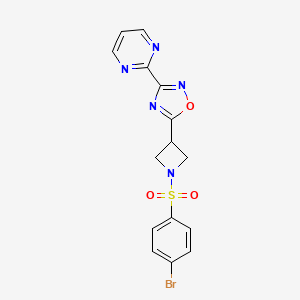
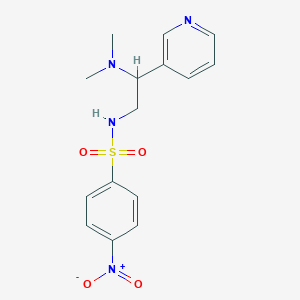
![(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2682354.png)
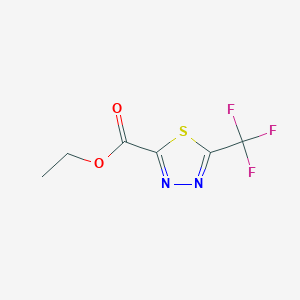
![methyl 3-(2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2682356.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B2682358.png)
![Ethyl 4-((4-((4-ethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2682359.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2682360.png)
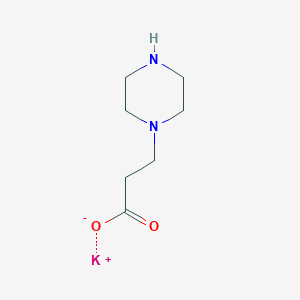
![2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2682364.png)
![4-[(3-Bromo-4-fluorophenyl)(cyano)amino]butanenitrile](/img/structure/B2682366.png)
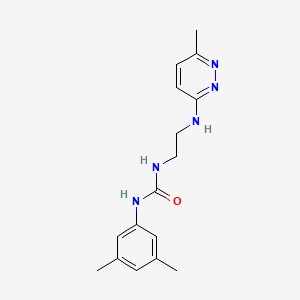
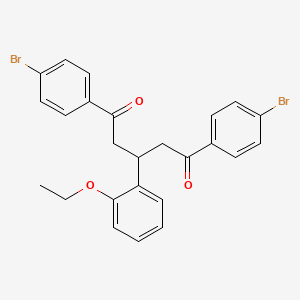
![2-(3-fluorophenyl)-6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)